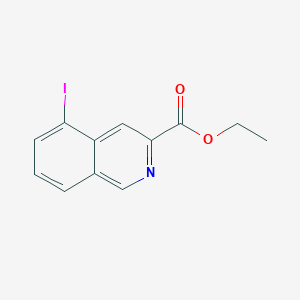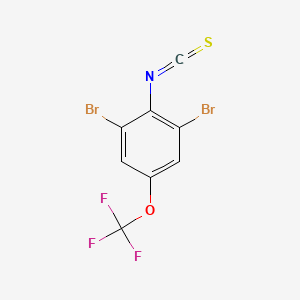methanone](/img/structure/B13679975.png)
[4-(3-Buten-1-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Buten-1-yl)phenylmethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a butenyl chain and another phenyl group attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Buten-1-yl)phenylmethanone typically involves the reaction of 4-(3-buten-1-yl)phenylboronic acid with benzoyl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(3-Buten-1-yl)phenylmethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-Buten-1-yl)phenylmethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in 4-(3-Buten-1-yl)phenylmethanone can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in carbon tetrachloride for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry: 4-(3-Buten-1-yl)phenylmethanone is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, such as cross-coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ketones. It can also be used to investigate the metabolic pathways of similar compounds in living organisms.
Medicine: 4-(3-Buten-1-yl)phenylmethanone has potential applications in drug discovery and development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(3-Buten-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Benzophenone: Similar in structure but lacks the butenyl chain.
4-Phenylbutan-2-one: Similar in structure but lacks the second phenyl group.
4-(3-Buten-1-yl)benzaldehyde: Similar in structure but has an aldehyde group instead of a ketone group.
Uniqueness: 4-(3-Buten-1-yl)phenylmethanone is unique due to the presence of both a butenyl chain and two phenyl groups attached to a methanone group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C17H16O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(4-but-3-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h2,4-6,8-13H,1,3,7H2 |
InChI Key |
DQMYTPOVGRDHBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




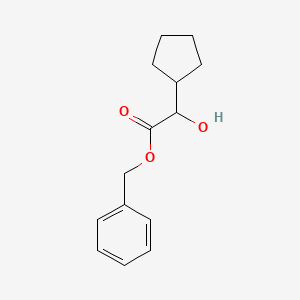
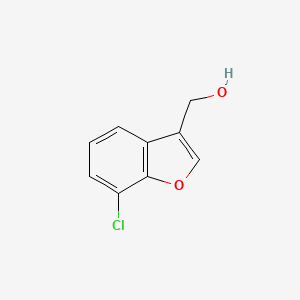
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

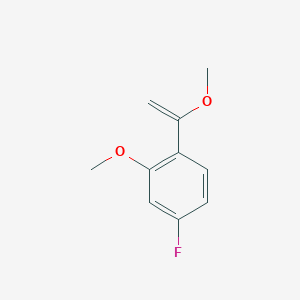


![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
